Cas no 175166-49-1 ((-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole)
175166-49-1 structure
Product Name:(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole
CAS-Nr.:175166-49-1
MF:C21H18N2O2
MW:330.379825115204
MDL:MFCD00799561
CID:111850
PubChem ID:24870382
Update Time:2025-07-09
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
- (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- [3aS-[2(3'aR*,8'aS*),3'aα,8'aα]]-(-)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- (-)-2,2-Methylenebis(3A,8A-Dihydro-8H-Indeno(1,2-D)Oxazole)
- (3aS,3'aS,8aR,8'aR)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- 8H-Indeno[1,2-d]oxazole,2,2'-methylenebis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-
- (3aR,8bS)-2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
- [3aS-[2(3′aR*,8′aS*),3′aα,8′aα]]-(−)-2,2′-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- (-)-2,2'-Methylenebis
- [3aS-[2(3′aR*,8′aS*),3′aα,8′aα]]-(−Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
- [3as-[2(3′Ar*,8′As*),3′AΑ,8′AΑ]]-()-2,2′-Methylenebis[3a,8a-Dihydro-8H-Inden
- (3aS,3′aS,8aR,8′aR)-(-)-2,2′-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- (-)-2,2'-METHYLENEBIS(3A,8A-DIHYDRO-8H-I NDENO(1,2-D)OXAZOLE), 98%
- (-)-2,2'-Methylenebis[(3AS,8AR)-3A,8A-Dihydro-8H-Indeno[1,2-D]Oxazole],98%
- 8H-Indeno[1,2-d]oxazole, 2,2'-methylenebis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-
- T71934
- [3aS-[2(3'aR*,8'aS*),3'a
- DTXSID10452334
- (-)-2,2/'-METHYLENEBIS[(3AS,8AR)-3A,8A-DIHYDRO-8H-INDENO[1,2-D]OXAZOLE]
- J-011072
- bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
- A]]-(-)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- BP-12947
- [3aR-[2(3'aR,8'aS),3'a beta ,8'a beta ]]-(+)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-]oxazole]
- (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
- (3aS,3'aS,8aR,8'aR)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%
- [3AS-[2(3'AR*,8'AS*),3'AALPHA,8'AALPHA]]-(-)-2,2'-METHYLENEBIS[3A,8A-DIHYDRO-8H-INDENO[1,2-D]OXAZOLE]
- A881622
- (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8Hindeno[
- A,8'a
- AKOS015838880
- 175166-49-1
- AKOS015904445
- AS-73642
- [3aS-[2(3'aR*,8'aS*),3'a alpha ,8'a alpha ]]-(-)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- CS-W009418
- SCHEMBL15248779
- (3aS,8aR)-2-{[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl}-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
- MFCD00799561
- BDHSVQLSNIGJNC-JYWFKMLOSA-N
- (3AS,8AR)-2-[(3AS,8AR)-3AH,8H,8AH-INDENO[1,2-D][1,3]OXAZOL-2-YLMETHYL]-3AH,8H,8AH-INDENO[1,2-D][1,3]OXAZOLE
- (-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole
-
- MDL: MFCD00799561
- Inchi: 1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m1/s1
- InChI-Schlüssel: BDHSVQLSNIGJNC-JYWFKMLOSA-N
- Lächelt: O1C(CC2=N[C@H]3C4C=CC=CC=4C[C@H]3O2)=N[C@H]2C3C=CC=CC=3C[C@@H]12
Berechnete Eigenschaften
- Genaue Masse: 330.13700
- Monoisotopenmasse: 330.136827821g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 2
- Komplexität: 563
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.1
- Topologische Polaroberfläche: 43.2Ų
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 216.0 to 224.0 deg-C
- Siedepunkt: 493.2°Cat760mmHg
- Flammpunkt: 201.9°C
- Brechungsindex: -360 ° (C=1, CH2Cl2)
- Löslichkeit: Fast unlöslich (0,032 g/l) (25°C),
- PSA: 43.18000
- LogP: 2.43710
- Optische Aktivität: [α]22/D −355°, c = 3.7 in chloroform
- Löslichkeit: Nicht bestimmt
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600592-500mg |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98%,99%ee | 500mg |
¥520.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600592-2g |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98%,99%ee | 2g |
¥1680.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600592-100mg |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98%,99%ee | 100mg |
¥180.0 | 2024-07-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1402-500MG |
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] |
175166-49-1 | >98.0%(HPLC)(N) | 500mg |
¥610.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113694-250mg |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98% | 250mg |
¥126.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113694-1g |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98% | 1g |
¥403.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007506-250mg |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole |
175166-49-1 | 98% | 250mg |
¥89 | 2024-05-25 | |
| ChemScence | CS-W009418-250mg |
Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane |
175166-49-1 | ≥98.0% | 250mg |
$31.0 | 2022-04-27 | |
| ChemScence | CS-W009418-1g |
Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane |
175166-49-1 | ≥98.0% | 1g |
$73.0 | 2022-04-27 | |
| ChemScence | CS-W009418-5g |
Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane |
175166-49-1 | ≥98.0% | 5g |
$295.0 | 2022-04-27 |
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:175166-49-1)(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole
Bestellnummer:A881622
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 11:04
Preis ($):197.0/711.0
Email:sales@amadischem.com
(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole Verwandte Literatur
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
175166-49-1 ((-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:175166-49-1)(-)-2,2'-Methylenebis(3aS,8aR)-3a,8a-dihydro-8Hindeno1,2-doxazole
Reinheit:99%/99%
Menge:5g/25g
Preis ($):197.0/711.0